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molecular formula C3H2Cl2N2 B103490 4,5-Dichloroimidazole CAS No. 15965-30-7

4,5-Dichloroimidazole

Cat. No. B103490
M. Wt: 136.96 g/mol
InChI Key: QAJJXHRQPLATMK-UHFFFAOYSA-N
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Patent
US07361660B2

Procedure details

Potassium hydroxide (0.12 g, 2.14 mmol) in water (4 ml) was added to 4,5-dichloroimidazole, and the suspension was stirred for 35 min. Paraformaldehyde (0.11 g, 3.66 mmol) was added portionwise and the reaction mixture was stirred over night, then acidified with dilute HCl to pH 1 and then concentrated in vacuo to give a white solid, 0.6 g (98%).
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[Cl:3][C:4]1[N:5]=[CH:6][NH:7][C:8]=1[Cl:9].[CH2:10]=O.Cl>O>[Cl:3][C:4]1[N:5]=[C:6]([CH2:10][OH:1])[NH:7][C:8]=1[Cl:9] |f:0.1|

Inputs

Step One
Name
Quantity
0.12 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CNC1Cl
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.11 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred for 35 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred over night
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid, 0.6 g (98%)

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
Smiles
ClC=1N=C(NC1Cl)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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